molecular formula C15H20O3 B12896568 Benzenepropanoic acid, tetrahydro-2,2-dimethyl-3-furanyl ester CAS No. 652161-30-3

Benzenepropanoic acid, tetrahydro-2,2-dimethyl-3-furanyl ester

Cat. No.: B12896568
CAS No.: 652161-30-3
M. Wt: 248.32 g/mol
InChI Key: SRFVWNFFNWKCRR-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, tetrahydro-2,2-dimethyl-3-furanyl ester is a chemical ester compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . As an ester derivative, this compound is of significant interest in organic synthesis and medicinal chemistry research, serving as a valuable intermediate for the construction of more complex molecules . Its structure, incorporating a tetrahydro-2,2-dimethyl-3-furanyl moiety, is characteristic of subunits found in various biologically active compounds and natural products . Researchers utilize such esters as precursors in the development of novel substances, including potential insecticidal agents, where similar ester derivatives have demonstrated activity . The compound is provided exclusively for laboratory research purposes. It is strictly for use in controlled settings by qualified professionals. This product is classified For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

652161-30-3

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(2,2-dimethyloxolan-3-yl) 3-phenylpropanoate

InChI

InChI=1S/C15H20O3/c1-15(2)13(10-11-17-15)18-14(16)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3

InChI Key

SRFVWNFFNWKCRR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)OC(=O)CCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Detailed Synthesis Procedure

Based on the synthesis principles and analogous ester preparation methods, a representative procedure is as follows:

Step Description Conditions/Notes
1 Mixing Reactants Combine benzenepropanoic acid and tetrahydro-2,2-dimethyl-3-furanol in a molar ratio close to 1:1.1 to ensure complete conversion of acid.
2 Catalyst Addition Add catalytic amount (typically 0.1-1% w/w) of acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
3 Heating and Reflux Heat the mixture to 80-110°C under reflux with stirring for 4-12 hours. Water formed during esterification is removed continuously (e.g., using a Dean-Stark apparatus) to shift equilibrium.
4 Reaction Monitoring Monitor reaction progress by TLC or GC-MS to confirm ester formation and consumption of starting acid.
5 Quenching and Workup Cool the reaction mixture, neutralize residual acid with sodium bicarbonate solution, and extract the organic layer with an appropriate solvent (e.g., ethyl acetate).
6 Purification Dry organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.

Research Findings and Optimization

  • Yield and Purity: Literature and industrial data suggest that yields of 80-95% are achievable with optimized reaction conditions. Purity levels exceeding 98% can be obtained after chromatographic purification.

  • Catalyst Variations: Use of solid acid catalysts or enzyme-catalyzed esterification (lipases) has been explored to improve selectivity and reduce environmental impact, though these methods require further development for industrial scale.

  • Side Reactions: Minimal side reactions occur under controlled conditions; however, prolonged heating or excess acid can lead to degradation of the tetrahydrofuran ring or polymerization.

  • Industrial Considerations: Continuous removal of water and use of azeotropic distillation enhance reaction efficiency. Solvent choice impacts reaction rate and ease of purification.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Notes
Molar ratio (acid:alcohol) 1:1 to 1:1.2 Slight excess alcohol to drive reaction
Catalyst type Sulfuric acid, p-toluenesulfonic acid, acid resins Acid catalyst essential for esterification
Catalyst amount 0.1–1% w/w Optimized to balance rate and side reactions
Temperature 80–110°C Reflux conditions to maintain reaction
Reaction time 4–12 hours Monitored by analytical methods
Water removal method Dean-Stark apparatus or azeotropic distillation Drives equilibrium toward ester formation
Purification method Extraction, drying, chromatography, distillation Ensures high purity product
Yield 80–95% Dependent on reaction control

Related Patent Insights

While direct patents on Benzenepropanoic acid, tetrahydro-2,2-dimethyl-3-furanyl ester are limited, related ester synthesis patents (e.g., EP0095794B1) describe esterification strategies involving structurally similar cyclopropane and furan derivatives. These patents emphasize:

  • The importance of controlling stereochemistry and side chain structure during ester formation.

  • The use of base addition sequences to facilitate condensation reactions.

  • Industrially favorable methods avoiding hazardous ozonolysis steps.

These insights support the esterification approach as the preferred method for preparing esters like this compound.

Scientific Research Applications

Industrial Applications

1. Antioxidant in Plastics

  • Benzenepropanoic acid, tetrahydro-2,2-dimethyl-3-furanyl ester is primarily utilized as an antioxidant in plastic manufacturing. It helps to prevent oxidative degradation during processing and storage.
  • End Uses :
    • Wire and cable insulation
    • Film and sheet manufacture
    • Automotive parts
ApplicationFunction
Wire InsulationPrevents thermal degradation
Automotive PartsEnhances durability and longevity
Film ManufacturingMaintains clarity and strength

2. Thermal Stabilizer

  • This compound acts as a thermal stabilizer, protecting materials from heat-induced degradation. Its effectiveness is particularly noted in high-temperature applications.

Cosmetic Applications

1. Skin Care Formulations

  • Recent studies have explored the use of this compound in cosmetic formulations due to its moisturizing properties.
  • Case Study : A formulation study demonstrated that the inclusion of this ester improved the sensory attributes of creams, enhancing skin hydration and texture.
IngredientEffect on Formulation
Soy LecithinImproves consistency and moisturizing effect
PhytantriolEnhances hydration and skin feel

Environmental Considerations

The Government of Canada assessed this compound for its environmental impact. The assessment concluded that while the compound can persist in the environment, it is not expected to bioaccumulate significantly or pose a risk to human health at current exposure levels .

Mechanism of Action

The mechanism of action of 2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate largely depends on its application. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active phenylpropanoic acid moiety. This moiety can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrahydrofuran ring may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzenepropanoic Acid Derivatives

Compound Name (CAS Number) Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound (652161-22-3) Tetrahydro-2,2-dimethyl-3-furanyl ester Not provided Specialty chemical; supplier-listed
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-methyl ester (N/A) Methyl ester with tert-butyl and hydroxyl groups Not provided Antioxidant activity; detected in Simarouba glauca seeds
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate (N/A) Amino, trifluoromethylbenzyl, and tert-butyl ester Not provided Potential synthetic intermediate; amino group enhances reactivity
Benzenepropanoic acid, β-methyl-, methyl ester (3461-39-0) β-methyl and methyl ester 553.61 Higher lipophilicity due to β-methyl group
Benzenepropanoic acid, β-amino-3-methoxy-4-(2-methylpropoxy)-, ethyl ester (945451-05-8) Amino, methoxy, and branched alkoxy groups Not provided Polar functional groups may enhance solubility

Structural Differences and Implications

Ester Group Variations: The target compound’s tetrahydrofuranyl ester introduces a cyclic ether moiety, which may enhance metabolic stability compared to linear alkyl esters (e.g., methyl or ethyl esters) . In contrast, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-methyl ester (from S. glauca) contains bulky tert-butyl groups and a phenolic hydroxyl group, which likely contribute to its antioxidant properties .

Functional Group Modifications: The tert-butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate features an amino group and a trifluoromethylbenzyl substituent. The β-methyl-methyl ester (3461-39-0) lacks heterocyclic components but includes a β-methyl group, which could sterically hinder ester hydrolysis compared to the target compound .

Compounds with amino groups (e.g., 945451-05-8) may exhibit enhanced interaction with biological targets, such as enzymes or receptors, compared to the non-polar tetrahydrofuranyl ester .

Physicochemical Properties

  • Lipophilicity : The tetrahydrofuranyl ester in the target compound likely increases lipophilicity compared to simple methyl esters (e.g., 3461-39-0) but less so than tert-butyl-substituted analogs .
  • Stability : Cyclic ethers like tetrahydrofuran are generally resistant to hydrolysis under mild conditions, suggesting the target compound may exhibit greater stability in aqueous environments than esters with electron-withdrawing groups (e.g., trifluoromethyl) .

Biological Activity

Benzenepropanoic acid, tetrahydro-2,2-dimethyl-3-furanyl ester (commonly referred to as THDFE) is a compound of interest due to its unique structural characteristics and potential biological activities. This article provides an overview of the compound's biological activity based on recent research findings, case studies, and comparative data.

Chemical Structure and Properties

THDFE has the molecular formula C15H20O3C_{15}H_{20}O_3 and a molecular weight of approximately 248.32 g/mol. Its structure features a benzene ring attached to a propanoic acid moiety, which is esterified with a tetrahydro-2,2-dimethyl-3-furanyl group. This combination of aromatic and aliphatic components may contribute to its biological properties.

Biological Activity Overview

The biological activity of THDFE can be categorized into several areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, furan derivatives have been noted for their effectiveness against various bacterial strains .
  • Anti-inflammatory Effects : Research indicates that certain esters derived from propanoic acid can exhibit anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Potential : The presence of furan rings in compounds often correlates with antioxidant activity. THDFE may scavenge free radicals, thereby protecting cells from oxidative stress .

Comparative Analysis with Related Compounds

To better understand the potential of THDFE, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Benzenepropanoic acid, 3-amino-, ethyl esterC12H15NO2C_{12}H_{15}NO_2Contains an amino group; potential for different biological activity
Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl esterC14H18O3C_{14}H_{18}O_3Similar furan structure but different methyl positioning
Methacrylic acid, tetrahydrofurfuryl methyl esterC9H14O3C_{9}H_{14}O_3Related furan derivative; used in polymer synthesis

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to THDFE showed significant inhibition zones, suggesting potential therapeutic applications .
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that THDFE could inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS). This suggests that THDFE may modulate inflammatory responses through the NF-kB signaling pathway .
  • Oxidative Stress Reduction : A recent investigation into the antioxidant properties of furan derivatives revealed that THDFE exhibited significant radical-scavenging activity in DPPH assays, indicating its potential as a natural antioxidant agent.

Q & A

Q. What in silico tools predict the metabolic fate of this ester in biological systems?

  • Methodology :
  • Software : Simulate Phase I/II metabolism with Meteor (Lhasa Ltd) or ADMET Predictor.
  • In Vitro Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Cross-reference with CYP450 inhibition assays .

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